Sorbinicate
Overview
Description
Sorbinicate is a derivative of nicotinic acid, known for its antihypercholesterolaemic and vasodilating properties. It has a favorable influence on blood rheology and platelet function, making it a compound of interest in medical and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbinicate is synthesized through esterification reactions involving nicotinic acid and specific alcohols. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the esterification process is optimized for yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and catalyst concentration, to maximize efficiency. The final product is subjected to rigorous quality control measures to ensure consistency and safety .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. These reactions are typically carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride
Nucleophiles: Halogens, amines
Major Products:
Scientific Research Applications
Sorbinicate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and other chemical reactions.
Biology: Investigated for its effects on blood rheology and platelet function, making it relevant in studies related to cardiovascular health.
Medicine: Explored for its potential therapeutic effects in managing cholesterol levels and improving blood flow.
Mechanism of Action
Sorbinicate exerts its effects primarily through its interaction with nicotinic acid receptors. It influences blood rheology by reducing blood viscosity and improving red cell deformation. Additionally, it affects platelet function by inhibiting platelet aggregation, which can help prevent thrombosis. The molecular targets and pathways involved include the modulation of lipid metabolism and the enhancement of endothelial function .
Comparison with Similar Compounds
Nicotinic Acid: Shares similar antihypercholesterolaemic properties but differs in its esterification and pharmacokinetic profile.
Niacin: Another derivative of nicotinic acid, known for its lipid-lowering effects but with different metabolic pathways.
Hexanicotinate: A related compound with similar vasodilating properties but distinct structural and functional characteristics.
Uniqueness of Sorbinicate: this compound stands out due to its specific esterification, which enhances its stability and bioavailability compared to other nicotinic acid derivatives. Its unique combination of antihypercholesterolaemic and vasodilating effects makes it a valuable compound for both research and therapeutic applications .
Properties
IUPAC Name |
2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)hexyl pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32N6O12/c49-37(27-7-1-13-43-19-27)55-25-33(57-39(51)29-9-3-15-45-21-29)35(59-41(53)31-11-5-17-47-23-31)36(60-42(54)32-12-6-18-48-24-32)34(58-40(52)30-10-4-16-46-22-30)26-56-38(50)28-8-2-14-44-20-28/h1-24,33-36H,25-26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRLNFKFNFLWQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC(C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32N6O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863704 | |
Record name | 1,2,3,4,5,6-Hexa-O-(pyridine-3-carbonyl)hexitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10863704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
812.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6184-06-1 | |
Record name | Sorbinicate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.665 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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